Ortho-Methyl Substitution Directs Scaffold Incorporation into Dual Cholinesterase/MAO Inhibitors, in Contrast to Unsubstituted 4-Benzyl Analog
The 4-[(2-methylphenyl)methyl]piperidin-4-ol scaffold, when further derivatized at the piperidine nitrogen, yields dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) isoforms [1]. In a published structure-activity relationship (SAR) series, the 4-(2-methylbenzyl)piperidine-containing compound N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine demonstrated significant multi-target inhibitory activity [1]. This contrasts with the 4-benzyl-4-hydroxypiperidine scaffold (unsubstituted benzyl; CAS 51135-96-7), which is historically employed as a precursor for histamine H3 antagonists and NMDA receptor modulators but has not been reported in the same dual cholinesterase/MAO inhibitor chemotype [2]. The ortho-methyl group may contribute to a binding pose that accommodates simultaneous engagement of the cholinesterase and MAO active sites, a feature not achievable with the simpler 4-benzyl analog.
| Evidence Dimension | Reported medicinal chemistry application / target class engagement |
|---|---|
| Target Compound Data | Scaffold utilized in a dual AChE/BChE/MAO inhibitor series; downstream compound showed multi-target inhibitory activity |
| Comparator Or Baseline | 4-Benzyl-4-hydroxypiperidine (CAS 51135-96-7): used in histamine H3 antagonist and NMDA antagonist series; not reported in dual cholinesterase/MAO inhibitor context |
| Quantified Difference | Qualitative difference in reported therapeutic target space; no IC50 data publicly available for the target compound itself |
| Conditions | Literature-reported SAR series for neurodegenerative disease targets; exact assay conditions not yet publicly disclosed for the unmodified building block |
Why This Matters
For researchers building focused libraries around cholinesterase or MAO targets, the 2-methylbenzyl substitution pattern provides a validated entry point that the unsubstituted 4-benzyl analog does not offer.
- [1] N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. Published on IRIS UniCZ, 2025. Accessed via search result. View Source
- [2] Bigge CF, Cai SX, Weber E, et al. 4-Substituted piperidine analogs and their use as subtype selective NMDA receptor antagonists. US Patent 6,448,270 B1. Issued September 10, 2002. View Source
